molecular formula C7H9N3O2S B2704757 N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide CAS No. 1562511-91-4

N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide

Cat. No.: B2704757
CAS No.: 1562511-91-4
M. Wt: 199.23
InChI Key: JQPXCCHSMJYNBI-UHFFFAOYSA-N
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Description

N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-yl)acetamide (CAS 1562511-91-4) is a high-purity chemical compound with a molecular formula of C7H9N3O2S and a molecular weight of 199.23 g/mol . This acetamide derivative features a thiazole ring, a scaffold recognized in medicinal chemistry for its diverse biological potential . Thiazole-containing compounds are frequently investigated for their roles in pharmaceutical and agrochemical research, with studies exploring anti-inflammatory and immune-modulating applications among others . The presence of both acetamide and hydroxyimino functional groups makes this molecule a valuable synthetic intermediate for constructing more complex structures in organic chemistry and drug discovery projects. It is supplied with a typical purity of 95% and is recommended to be stored at room temperature (RT) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-4(10-12)6-3-13-7(9-6)8-5(2)11/h3,12H,1-2H3,(H,8,9,11)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPXCCHSMJYNBI-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CSC(=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CSC(=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and hydroxylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: 2-aminothiazole is reacted with acetic anhydride to form N-acetyl-2-aminothiazole.

    Step 2: N-acetyl-2-aminothiazole is then treated with hydroxylamine to introduce the hydroxyimino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide has been shown to possess significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values from various studies are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound could serve as a promising lead for developing new antimicrobial agents against resistant bacterial infections .

Antifungal Activity

The compound also exhibits antifungal properties, demonstrating effectiveness against common fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

The antifungal efficacy highlights its potential application in treating fungal infections, particularly in immunocompromised patients .

Anticancer Activity

Emerging research indicates that this compound may also possess anticancer properties. Studies have explored its effects on various cancer cell lines, particularly focusing on breast cancer. The compound's ability to inhibit cancer cell proliferation suggests it could be developed into a therapeutic agent for cancer treatment .

Case Studies and Research Findings

Recent studies have provided insights into the synthesis and evaluation of derivatives of this compound. For instance:

  • A study synthesized several derivatives and evaluated their antimicrobial and anticancer activities using in vitro assays. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could improve efficacy .
  • Another investigation utilized molecular docking studies to analyze the binding modes of these compounds with biological targets, providing a deeper understanding of their mechanisms at the molecular level .

Mechanism of Action

The mechanism of action of N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring may also interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Phenyl-Substituted Analogs
  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) : Substituent: 3-Chloro-4-fluorophenyl group. Synthesis: Bromo ketone + thiourea in ethanol.
  • N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) : Substituent: 4-Hydroxy-3-methoxyphenyl group. Properties: Polar phenolic and methoxy groups enhance solubility; COX/LOX inhibitory activity reported.

Comparison: The hydroxyiminoethyl group in the target compound offers hydrogen-bonding capacity distinct from halogenated or methoxy-phenyl groups, which prioritize hydrophobic interactions.

Heterocyclic and Aliphatic Substituents
  • N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide : Substituent: Coumarin (chromenone) moiety. Properties: Extended conjugation for UV absorption; antimicrobial activity against bacterial strains.
  • 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride :
    • Substituent : Chloromethyl group.
    • Properties : High reactivity for further functionalization; increased hydrophobicity.

Electronic and Physicochemical Properties

Compound Substituent LogP* Solubility Key Interactions
Target Compound Hydroxyiminoethyl ~1.5 Moderate H-bonding, metal chelation
N-[4-(3-Cl-4-F-phenyl)-thiazol] (14) 3-Chloro-4-fluorophenyl ~3.2 Low Halogen bonding, π-π
Compound 6a 4-Hydroxy-3-methoxyphenyl ~2.0 High H-bonding, π-π
Coumarin derivative 2-Oxochromen-3-yl ~2.8 Low π-π, Van der Waals

*Estimated based on substituent contributions.

Key Insights :

  • The hydroxyimino group reduces LogP compared to halogenated analogs, improving aqueous solubility.
  • Polar substituents (e.g., 6a’s methoxy/hydroxy) enhance solubility but may reduce membrane permeability.

Biological Activity

N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide, a thiazole derivative, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₉N₃O₂S
  • Molecular Weight : 199.23 g/mol
  • CAS Number : 1562511-91-4

The biological activity of this compound is attributed to its structural features, particularly the thiazole ring and the hydroxyimino group. These components facilitate interactions with various biological targets:

  • Enzyme Interaction : The thiazole ring can modulate enzyme activity through competitive inhibition or allosteric regulation.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways in pathogens .

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various bacterial and fungal strains. In vitro studies indicate that it possesses inhibitory activity against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Exhibits antifungal properties against Candida albicans.

The compound's mechanism involves disrupting the integrity of microbial membranes and inhibiting essential metabolic processes .

Antiviral Activity

Recent research highlights the potential of this compound as an antiviral agent. It has shown promise in inhibiting viral replication in cell cultures infected with various viruses, including:

  • HIV
  • Influenza Virus

The compound's antiviral mechanism may involve interference with viral entry into host cells or inhibition of viral polymerase activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial activity of this compound against a panel of pathogens.
    • Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various tested strains.
  • Antiviral Activity Assessment :
    • A study assessed the efficacy of this compound against HIV in vitro.
    • It was found to reduce viral load significantly at concentrations as low as 25 µM, suggesting its potential as a lead compound for further antiviral drug development .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAntiviral Activity
N-(4-Hydroxyphenyl)-acetamideStructureModerateNone
N-(2-Methylthiazol-4-yl)-acetamideStructureHighLow

The unique combination of the hydroxyimino group and thiazole ring in this compound contributes to its enhanced biological activities compared to these analogous compounds .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide, and how can reaction conditions be optimized?

  • Methodology: The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes in glacial acetic acid under reflux (2–5 hours). Monitoring via TLC ensures reaction completion . Alternative methods involve using pyridine and zeolite catalysts (e.g., Y-H) at 150°C for 5 hours, followed by recrystallization from ethanol . Optimization requires adjusting catalysts (e.g., Zeolite Y-H vs. acetic acid) and reaction times based on intermediate stability observed via spectroscopic tracking .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology: Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for precise bond-length and angle analysis . Complement with 1H^1 \text{H}/13C^13 \text{C} NMR to confirm functional groups (e.g., acetamide carbonyl at ~168–170 ppm, thiazole protons at 6.8–7.5 ppm) and FT-IR for hydroxyimino (N–O stretch at ~1630 cm1^{-1}) and acetamide (C=O at ~1660 cm1^{-1}) moieties . Cross-validate purity via elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What spectroscopic techniques are critical for characterizing its tautomeric forms?

  • Methodology: Employ 1H^1 \text{H} NMR in DMSO-d6_6 to detect keto-enol tautomerism. Hydroxyiminoethyl groups exhibit resonance splitting due to hindered rotation around the C=N bond. Variable-temperature NMR (VT-NMR) can further elucidate dynamic equilibria . UV-Vis spectroscopy (200–400 nm) may reveal π→π* transitions in the thiazole ring, with shifts indicating tautomeric states .

Advanced Research Questions

Q. How does this compound interact with COX/LOX enzymes, and what computational tools predict its inhibitory activity?

  • Methodology: Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to COX-1/COX-2 active sites. The hydroxyiminoethyl and thiazole groups form hydrophobic interactions with Leu352/Val349 (COX-2) and His90 (LOX), as seen in analogous thiazole derivatives . Validate predictions via in vitro assays (e.g., ovine COX-1/COX-2 inhibition kits) and compare IC50_{50} values against reference inhibitors (e.g., indomethacin) .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?

  • Methodology: Discrepancies in IC50_{50} values often arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human enzymes and control for cellular uptake differences (e.g., logP calculations). Meta-analysis of SAR studies shows electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance COX-2 selectivity by 3–5-fold .

Q. How can crystallographic fragment screening improve understanding of its binding modes in novel targets?

  • Methodology: Soak crystals of target proteins (e.g., FAD-dependent oxidoreductases) with the compound at 10 mM. Collect high-resolution (<2.0 Å) X-ray data using synchrotron sources. SHELXC/D/E pipelines enable rapid phasing and electron density map analysis to identify binding pockets . Compare with docking poses to refine force field parameters for MD simulations .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology: The hydroxyimino group poses racemization risks under heat. Use low-temperature (0–5°C) recrystallization in ethanol/water mixtures to preserve chirality . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15). Catalytic asymmetric synthesis routes (e.g., PdCu/CALB CLEA catalysts) may improve scalability .

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